

Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models

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Compound of Interest

Compound Name: *Laquinimod Sodium*

Cat. No.: *B132467*

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using **Laquinimod Sodium** in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, a common preclinical model for multiple sclerosis.

Introduction

Laquinimod is an orally active immunomodulatory compound that has shown efficacy in various EAE models.^[1] Its mechanism of action is multifaceted, primarily involving the activation of the aryl hydrocarbon receptor (AhR).^{[2][3]} This leads to a shift from pro-inflammatory to anti-inflammatory immune responses, including the modulation of T cells, monocytes, and dendritic cells, as well as direct neuroprotective effects within the central nervous system (CNS).^{[4][5]} Laquinimod has been demonstrated to reduce inflammation, demyelination, and axonal damage in the CNS of EAE-induced mice.^{[6][7]}

Quantitative Data Summary

The following tables summarize the common dosages and administration details for **Laquinimod Sodium** in EAE mouse models as reported in the literature.

Table 1: **Laquinimod Sodium** Dosage in EAE Mouse Models

Dosage (mg/kg/day)	Mouse Strain	EAE Model	Treatment Regimen	Key Findings
1, 5, 25	C57BL/6	MOG-induced	Not specified	Dose-dependent inhibition of disease development. [8]
5, 25	C57BL/6	MOG-induced	Prophylactic & Therapeutic	Decreased clinical scores, inhibited Th1 cytokine production, reduced CNS inflammation. [9]
25	C57BL/6	MOG-induced	Prophylactic	Reduced disease incidence from 100% to 20% and disease severity. [2]
25	C57BL/6	MOG-induced	Prophylactic (from day 5 post-immunization)	Prevented clinical signs of EAE, inflammation, demyelination, and axonal loss. [10]
25	C57BL/6 MOG-specific TCR transgenic (2D2) x IgH-chain knock-in (Th)	Spontaneous EAE	Prophylactic (from 19 days of age)	Delayed onset and reduced disease incidence. [11]
25	C57BL/6 MOG-specific TCR transgenic (2D2)	Spontaneous EAE	Therapeutic (after disease onset)	Prevented disability progression. [11]

x IgH-chain knock-in (Th)				
Not specified	SJL/J	PLP 139-151-induced	Prophylactic & Therapeutic	Suppressed clinical signs of disease and reduced CNS T cell infiltration. [12]

Table 2: **Laquinimod Sodium** Administration Details

Parameter	Description	Source
Formulation	Dissolved in purified water.	[11]
Route of Administration	Oral gavage.	[9][10][11]
Volume	Typically 0.2 mL.	[2][8]
Frequency	Daily.[9][11]	Six days a week.[2][8]

Experimental Protocols

EAE Induction (MOG35-55 in C57BL/6 Mice)

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

Materials:

- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)

- Phosphate-Buffered Saline (PBS)
- Female C57BL/6 mice (8-12 weeks old)

Procedure:

- **Antigen Emulsion Preparation:** Prepare an emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis, mix equal volumes of MOG35-55 (in PBS) and CFA containing the heat-killed mycobacteria. Emulsify by sonication or using two syringes connected by a Luer lock.
- **Immunization (Day 0):** Subcutaneously inject 100-200 μ L of the MOG/CFA emulsion over two sites on the flank of each mouse.
- **Pertussis Toxin Administration:** On day 0 and day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally (i.p.).

Laquinimod Sodium Preparation and Administration

Materials:

- **Laquinimod Sodium** powder
- Purified water or saline
- Oral gavage needles

Procedure:

- **Preparation:** Dissolve **Laquinimod Sodium** powder in purified water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution of 2.5 mg/mL to administer 0.2 mL). Ensure the solution is homogenous.
- **Administration:** Administer the prepared Laquinimod solution daily via oral gavage. For prophylactic treatment, begin administration on the day of immunization or a few days after. [9][10] For therapeutic treatment, start administration at the onset of clinical signs or at the peak of the disease.[9][12]

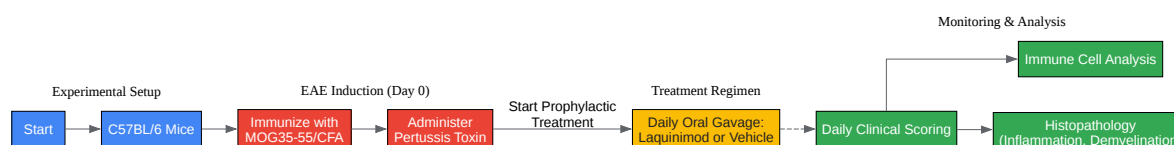
Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and score them according to the following scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or wobbly gait
- 3: Partial hind limb paralysis
- 4: Complete hind limb paralysis
- 5: Moribund or dead

Visualizations

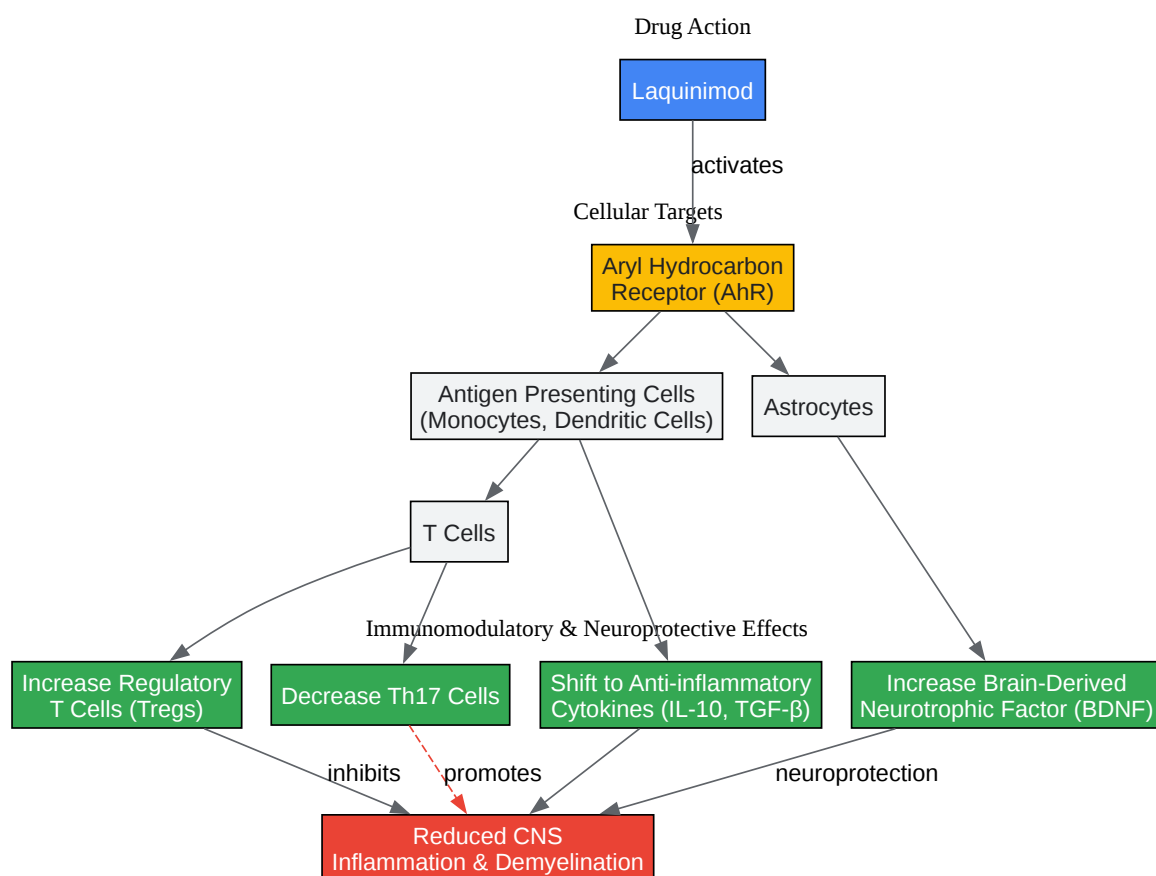
Experimental Workflow for Prophylactic Laquinimod Treatment in EAE



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Caption: Prophylactic treatment workflow for Laquinimod in an EAE mouse model.

Signaling Pathway of Laquinimod's Mechanism of Action



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Caption: Simplified signaling pathway of Laquinimod's mechanism of action.

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